(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid

Catalog No.
S8517136
CAS No.
M.F
C15H19Cl2NO4
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic a...

Product Name

(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid

IUPAC Name

(3R)-4-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

VBHCETIVMYRUKF-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O

(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid is a chiral compound that belongs to the class of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a dichlorophenyl substituent at the fourth position of the butanoic acid chain. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which provide opportunities for further modifications and functionalizations.

  • Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine form of the compound.
  • Substitution Reactions: The dichlorophenyl moiety may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: Depending on the functional groups present, this compound can also engage in oxidation and reduction reactions, leading to various derivatives.

Common reagents for these reactions include trifluoroacetic acid for Boc deprotection and sodium borohydride for reduction processes.

Research indicates that (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid exhibits significant biological activity. It has been studied for its role as an inhibitor of specific neurotransmitter receptors, particularly in modulating glutamate receptor activity. This modulation is crucial in various neurological processes, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

The synthesis of (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid typically involves several key steps:

  • Starting Material: The process begins with a suitable chiral precursor, such as (R)-3-amino-4-(2,3-dichlorophenyl)butanoic acid.
  • Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base like triethylamine, typically carried out in an organic solvent such as dichloromethane at room temperature.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity.

Industrial methods may employ automated reactors and continuous flow systems to enhance yield and reduce production costs.

(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical agents.
  • Biological Research: Utilized in studies investigating enzyme-substrate interactions and protein modifications.
  • Organic Synthesis: Acts as an intermediate in the preparation of complex organic molecules.
  • Fine Chemicals Production: Employed in producing agrochemicals and other fine chemicals.

Studies have demonstrated that (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid can interact with various molecular targets. Its mechanism of action may involve acting as a prodrug; upon removal of the Boc group in vivo, it releases an active amine that can modulate enzyme or receptor activity. This property is particularly relevant in understanding its pharmacological effects and therapeutic potential.

Several compounds share structural similarities with (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid. Here are notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid331847-13-3C12H14Cl2NDifferent chlorinated phenyl group
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid270596-38-8C12H14ClNContains a different stereochemistry
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid331763-54-3C12H14ClNSimilar structure but with different substitution

These compounds exhibit variations in biological activity due to differences in their substituents on the aromatic ring and stereochemistry. The unique combination of functional groups present in (R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid contributes to its distinct pharmacological profile compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

347.0691135 g/mol

Monoisotopic Mass

347.0691135 g/mol

Heavy Atom Count

22

Dates

Last modified: 02-18-2024

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